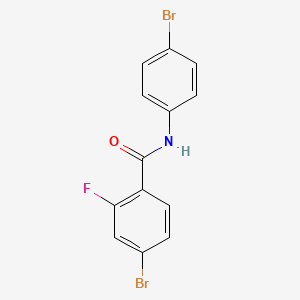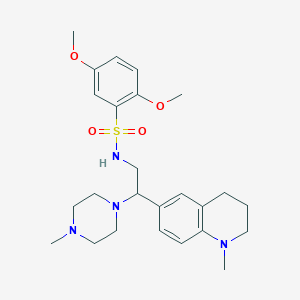![molecular formula C16H17F3N4O3 B2792556 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097927-09-6](/img/structure/B2792556.png)
4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. The presence of trifluoromethyl and methoxy groups contributes to its unique chemical properties and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials like 2,4,5-trifluoro-3-methoxybenzoyl chloride and 1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidine.
Triazole Formation: : The key step in the synthesis is the formation of the triazole ring, which can be achieved through the cycloaddition reaction between an azide and an alkyne. In this case, the alkyne precursor can be prepared via the propargylation of 4-(methoxymethyl)pyrrolidine.
Coupling Reactions: : The coupling of the intermediate triazole with the benzoyl-substituted pyrrolidine can be done using a variety of coupling reagents, like EDCI or DCC, in the presence of a base like TEA.
Purification: : The final compound is purified using chromatographic techniques such as column chromatography or HPLC.
Industrial Production Methods: Industrial-scale production would require optimization of these steps for efficiency and yield. Large-scale synthesis would involve continuous flow chemistry to streamline the process, minimize waste, and ensure reproducibility.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions at the methoxy groups, potentially forming hydroxyl or aldehyde derivatives under the right conditions.
Reduction: : Reduction reactions can target the triazole ring, leading to hydrogenated derivatives that might have different chemical properties.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: : Common oxidizing agents include PCC, Swern, or Dess-Martin periodinane under mild conditions.
Reduction: : Hydrogenation can be achieved using Pd/C under hydrogen gas.
Substitution: : Nucleophiles like Grignard reagents or organolithiums in anhydrous conditions can be used for substitution reactions.
Oxidation: : Methoxy groups may convert to formyl or hydroxyl derivatives.
Reduction: : Hydrogenated triazole derivatives.
Substitution: : Compounds where the trifluoromethyl group is replaced with various organic substituents.
科学的研究の応用
Chemistry: This compound's unique structure makes it a valuable scaffold for designing new molecules in medicinal chemistry. Its potential biological activity can be fine-tuned by modifying its functional groups.
Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and cellular processes due to its triazole ring and trifluoromethyl group.
Medicine: Potential pharmaceutical applications include its use as an antiviral, antibacterial, or anticancer agent. Its molecular framework can be tailored to enhance its efficacy and reduce toxicity.
Industry: In the industry, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
作用機序
The compound's mechanism of action is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways:Enzyme Inhibition: : It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and signaling pathways.
類似化合物との比較
Similar Compounds:
4-(methoxymethyl)-1H-1,2,3-triazole: : Lacks the pyrrolidinyl and benzoyl groups, simpler structure with less potential biological activity.
1-(2,4,5-trifluorobenzoyl)-1H-1,2,3-triazole: : Lacks the methoxymethyl and pyrrolidinyl groups, different electronic properties.
4-(methoxymethyl)-1-(1H-1,2,3-triazol-4-yl)pyrrolidine: : Lacks the trifluorobenzoyl group, different biological activity profile.
Highlighting Uniqueness: This compound's uniqueness lies in its combination of trifluoromethyl, methoxy, and triazole groups, along with the pyrrolidinyl scaffold. This specific arrangement of functional groups provides a unique set of chemical properties and biological activities that are not found in similar compounds, making it a valuable molecule for diverse applications.
There you have it—a complete rundown of 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole. It’s fascinating how much potential lies in a single molecule, isn’t it?
特性
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-25-8-9-6-23(21-20-9)10-3-4-22(7-10)16(24)11-5-12(17)14(19)15(26-2)13(11)18/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUEXPWRSCJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid](/img/structure/B2792473.png)

triazin-4-one](/img/structure/B2792476.png)

![N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)
![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2792484.png)
![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)

![N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2792496.png)
